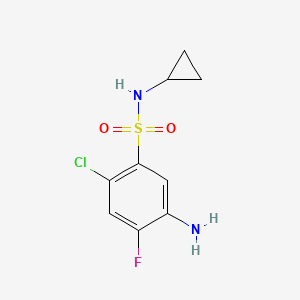
5-amino-2-chloro-N-cyclopropyl-4-fluorobenzene-1-sulfonamide
Übersicht
Beschreibung
5-amino-2-chloro-N-cyclopropyl-4-fluorobenzene-1-sulfonamide is a useful research compound. Its molecular formula is C9H10ClFN2O2S and its molecular weight is 264.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-Amino-2-chloro-N-cyclopropyl-4-fluorobenzene-1-sulfonamide is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a sulfonamide functional group attached to a fluorobenzene ring, characterized by the following structural components:
- Amino group at the 5-position
- Chloro substituent at the 2-position
- Cyclopropyl group linked to the nitrogen atom
These features contribute to its unique chemical reactivity and biological activity.
This compound exhibits its biological effects primarily through the inhibition of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This mechanism positions it as a valuable candidate for treating bacterial infections. Additionally, its structural similarity to other sulfonamides suggests potential anti-inflammatory properties, possibly through modulation of inflammatory pathways.
Antimicrobial Activity
The compound has demonstrated promising antimicrobial activity against various bacterial strains. It has been shown to inhibit both Gram-positive and Gram-negative bacteria effectively. The following table summarizes some key findings related to its antimicrobial efficacy:
| Bacterial Strain | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate inhibition | |
| Pseudomonas aeruginosa | Effective inhibition |
Anti-inflammatory Activity
Research indicates that compounds similar to this compound may also exhibit anti-inflammatory properties. This is attributed to their ability to interfere with inflammatory mediators and pathways. Specific studies have highlighted its potential in reducing inflammation markers in vitro .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Efficacy : A recent study evaluated the compound's effectiveness against a range of pathogens, revealing significant antibacterial activity comparable to traditional antibiotics. The study utilized both in vitro assays and molecular docking techniques to assess binding affinities with target enzymes involved in bacterial folate synthesis .
- Anti-inflammatory Mechanisms : Another research effort focused on understanding the anti-inflammatory potential of similar sulfonamide compounds. It was found that these compounds could modulate key signaling pathways associated with inflammation, suggesting that this compound might also exert similar effects .
Comparative Analysis with Similar Compounds
To better understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-amino-N-cyclopropyl-4-fluorobenzenesulfonamide | Lacks chloro substituent; retains amino and cyclopropyl | Antimicrobial properties |
| 5-bromo-2-chloro-N-cyclopropyl-4-fluorobenzenesulfonamide | Contains bromo instead of amino; retains other features | Potentially similar antimicrobial effects |
| 4-amino-N-cyclopropyl-3-fluorobenzenesulfonamide | Fluorine at different position; amino at para position | Varies based on position changes |
This comparative analysis highlights how variations in structural components can influence biological activity.
Eigenschaften
IUPAC Name |
5-amino-2-chloro-N-cyclopropyl-4-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFN2O2S/c10-6-3-7(11)8(12)4-9(6)16(14,15)13-5-1-2-5/h3-5,13H,1-2,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRHKYHOKBIMNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=C(C=C(C(=C2)N)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















